

2,5-Dimethyl-4-iodophenol chemical properties

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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Technical Whitepaper: **2,5-Dimethyl-4-iodophenol** High-Purity Synthon for Cross-Coupling & Functional Materials

Part 1: Executive Summary

2,5-Dimethyl-4-iodophenol (CAS: 114971-53-8) represents a specialized halogenated phenolic scaffold used primarily as a regioselective building block in the synthesis of advanced pharmaceutical intermediates, liquid crystals, and conductive polymers (e.g., polyphenylene vinylene derivatives).[1] Its utility stems from its dual-functional nature: it possesses a nucleophilic hydroxyl group (-OH) and an electrophilic iodine handle (-I) at the para position.

This structural arrangement allows for orthogonal functionalization—the phenol can be protected or etherified, while the aryl iodide undergoes facile oxidative addition in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for high-yield application in research and development.

Part 2: Physicochemical Profile

The steric environment of the 2,5-dimethyl substitution pattern imparts unique solubility and stability characteristics compared to its 2,6-dimethyl isomers.

Property	Value / Description	Significance
IUPAC Name	4-Iodo-2,5-dimethylphenol	Systematic identification
CAS Number	114971-53-8	Unique registry key for sourcing
Molecular Formula	C ₈ H ₉ I ₁ O	Stoichiometry
Molecular Weight	248.06 g/mol	Calculation standard
Appearance	Off-white to pale yellow crystalline solid	Indicator of purity (yellowing suggests I ₂ liberation)
Solubility	Soluble in DMSO, MeOH, DCM; Insoluble in H ₂ O	Lipophilic nature requires organic solvents for reaction
Acidity (pKa)	~10.4 (Predicted)	Slightly less acidic than phenol due to methyl donation
Stability	Light Sensitive	C-I bond is photolabile; store in amber vials

Part 3: Synthetic Logic & Methodology

The synthesis of **2,5-dimethyl-4-iodophenol** is classically achieved via the Electrophilic Aromatic Substitution (EAS) of 2,5-dimethylphenol (2,5-xyleneol).

Mechanism & Regioselectivity

The hydroxyl group (-OH) is a strong ortho/para director. The methyl groups at positions 2 and 5 are weak activators.

- Position 4 is para to the -OH and ortho to the C5-methyl. It is the most activated sterically accessible site.
- Position 6 is ortho to the -OH but sterically crowded by the C1-OH and C5-methyl interaction, making Position 4 the kinetically favored site for iodination.

Recommended Protocol: Oxidative Iodination

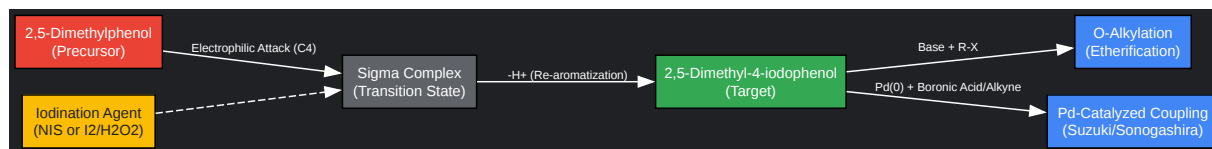
Rationale: Direct iodination with I_2 is slow and reversible. Using an oxidant (H_2O_2 or KIO_3) or an electrophilic iodine source (N-Iodosuccinimide, NIS) drives the reaction to completion and suppresses byproduct formation.

Step-by-Step Workflow:

- Solvation: Dissolve 2,5-dimethylphenol (1.0 equiv) in Acetonitrile (MeCN) or Methanol (MeOH).
 - Why: Polar protic/aprotic solvents stabilize the transition state.
- Reagent Addition: Cool to $0^\circ C$. Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise.
 - Why: Controlled addition prevents over-iodination or polymerization.
- Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH, 10 mol%) if using NIS, or ensure acidic conditions if using I_2/H_2O_2 .
- Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
- Quench: Add saturated aqueous Sodium Thiosulfate ($Na_2S_2O_3$).
 - Why: Reduces unreacted electrophilic iodine species (turning the solution from red/brown to clear).
- Isolation: Extract with Dichloromethane (DCM), dry over $MgSO_4$, and concentrate. Recrystallize from Hexanes/Ethanol.

Part 4: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic flow and the divergent reactivity pathways available to the researcher.



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Figure 1: Synthetic pathway from 2,5-xyleneol to the target iodophenol, showing subsequent divergence into O-functionalization or C-C coupling.

Part 5: Reactivity Profile & Applications

The Iodine Handle (C-I): Cross-Coupling

The C4-Iodine bond is the "soft" reactive site. Due to the para position relative to the electron-donating hydroxyl, the oxidative addition of Palladium(0) is facilitated.

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl phenols.
 - Condition: Pd(PPh₃)₄ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C.
 - Note: The free phenol can poison certain catalysts; protection (e.g., O-methylation) is often recommended before coupling if yields are low.
- Sonogashira Coupling: Reacts with terminal alkynes to form aryl alkynes.
 - Application: Synthesis of liquid crystal mesogens where linearity is crucial.

The Hydroxyl Handle (O-H): Protection & Directing

The steric bulk of the methyl groups at C2 and C5 is significant but does not prevent O-alkylation.

- Etherification: Standard Williamson ether synthesis (K₂CO₃/MeI) proceeds smoothly to yield 4-iodo-2,5-dimethylanisole.

- Esterification: Reacts with acid chlorides/anhydrides to form esters, often used to adjust lipophilicity for drug delivery candidates.

Part 6: Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
- Storage: Light Sensitive. Store in amber glass under inert atmosphere (Argon/Nitrogen) at 2–8°C. Iodine liberation (discoloration) occurs upon UV exposure.
- Spill Response: Absorb with inert material. Treat area with dilute sodium thiosulfate to neutralize any liberated iodine.

References

- Thermo Scientific Chemicals. (n.d.).^[2] 4-Iodo-2,5-dimethylphenol, 98% Product Specifications. Retrieved from
- Fisher Scientific. (n.d.). 4-Iodo-2,5-dimethylphenol Structure and CAS Data. Retrieved from
- National Institutes of Health (NIH). (n.d.). 2,5-Dimethylphenol (Precursor) Physical Properties and Safety. PubChem Database. Retrieved from

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Sources

- 1. 4-Iodo-2,5-dimethylphenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. H50565.06 [thermofisher.com]
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